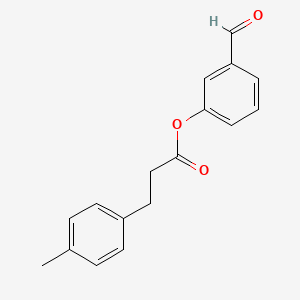
7-Benzoxazolecarboxylic acid, 2-phenyl-
Descripción general
Descripción
7-Benzoxazolecarboxylic acid, 2-phenyl- is a heterocyclic aromatic organic compound belonging to the benzoxazole family. Benzoxazoles are characterized by a fused benzene and oxazole ring, and this particular compound features a phenyl group at the 2-position of the oxazole ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Modern Methods: Advances in synthetic strategies include the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to replace hydrogen atoms or functional groups on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.
Substitution: Halogenating agents (e.g., bromine), strong bases (e.g., sodium hydroxide), and nucleophiles (e.g., ammonia).
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated benzoxazoles, alkylated benzoxazoles, and amino-substituted benzoxazoles.
Aplicaciones Científicas De Investigación
7-Benzoxazolecarboxylic acid, 2-phenyl- is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
7-Benzoxazolecarboxylic acid, 2-phenyl- is compared to other benzoxazole derivatives, such as 2-aminobenzoxazole and 2-hydroxybenzoxazole. While these compounds share structural similarities, 7-Benzoxazolecarboxylic acid, 2-phenyl- is unique in its phenyl substitution at the 2-position, which can influence its chemical reactivity and biological activity.
Comparación Con Compuestos Similares
2-Aminobenzoxazole
2-Hydroxybenzoxazole
2-Methylbenzoxazole
2-Chlorobenzoxazole
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications, contributing to advancements in multiple fields.
Propiedades
IUPAC Name |
2-phenyl-1,3-benzoxazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)10-7-4-8-11-12(10)18-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZURKQUMZPYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473184 | |
| Record name | 7-Benzoxazolecarboxylic acid, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131862-24-3 | |
| Record name | 7-Benzoxazolecarboxylic acid, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-aminoethyl)-2-(2,3-dihydro-3-oxopyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B7842715.png)
![3-[(6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B7842721.png)
![6-({6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}formamido)hexanoic acid](/img/structure/B7842729.png)

![2-[3-Oxo-6-(1,3-thiazol-4-yl)-1,4-benzoxazin-4-yl]propanoic acid](/img/structure/B7842743.png)
![3-[3-Oxo-6-(1,3-thiazol-4-yl)-1,4-benzoxazin-4-yl]propanoic acid](/img/structure/B7842746.png)

![3-Methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B7842752.png)



![2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone](/img/structure/B7842803.png)
![Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7842808.png)
![2-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)propan-1-one](/img/structure/B7842815.png)
